molecular formula C11H15Cl2N3 B2403622 2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 2173996-38-6

2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride

Cat. No.: B2403622
CAS No.: 2173996-38-6
M. Wt: 260.16
InChI Key: UZJOJOBIYFUKEK-UHFFFAOYSA-N
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Description

2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is known for its unique structure, which combines an imidazole ring fused with a quinoline ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Scientific Research Applications

2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours . This method is straightforward and yields the desired compound in good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinolines and tetrahydroquinolines, which can have different biological activities and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9;;/h4-5,12H,2-3,6H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJOJOBIYFUKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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